6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical prioritization of functional groups and substituents. The parent structure is identified as 2H-pyran-2-one, a six-membered lactone ring with one double bond. Substituents are numbered to assign the lowest possible locants:
- 6-Methyl group : A methyl substituent at position 6 of the pyranone ring.
- 4-Oxy linkage : An ether oxygen at position 4 connects the pyranone core to a piperidin-4-yl group.
- 1-(4-Phenyltetrahydro-2H-pyran-4-carbonyl) : The piperidine nitrogen at position 1 is acylated by a 4-phenyltetrahydro-2H-pyran-4-carbonyl group.
The full name reflects this connectivity: 6-methyl-4-[(1-{4-phenyltetrahydro-2H-pyran-4-carbonyl}piperidin-4-yl)oxy]-2H-pyran-2-one. The carbonyl group in the tetrahydro-2H-pyran fragment and the lactone in the pyranone core are prioritized as principal functional groups, dictating the suffix (-one) and parent structure.
Molecular Topology and Stereochemical Considerations
The compound’s topology comprises three distinct ring systems:
Pyranone Core : The 2H-pyran-2-one ring adopts a planar conformation due to conjugation between the lactone carbonyl and the ring’s double bond. The methyl group at position 6 introduces slight steric hindrance, potentially influencing ring puckering.
Piperidine Substituent : The piperidine ring, connected via an ether linkage, exists in a chair conformation. The axial or equatorial positioning of the 4-oxy group depends on steric interactions with the adjacent carbonyl moiety. Computational modeling suggests a preference for the equatorial orientation to minimize 1,3-diaxial strain.
Tetrahydro-2H-Pyran Fragment : The tetrahydro-2H-pyran ring is fused to a phenyl group at position 4. This substituent imposes a twist-boat conformation on the pyran ring to alleviate steric clashes between the phenyl group and the carbonyl oxygen. The stereochemistry at the acylated piperidine nitrogen (position 1) remains unresolved in the literature, though synthetic protocols typically yield racemic mixtures unless chiral catalysts are employed.
| Structural Feature | Conformational State | Key Interactions |
|---|---|---|
| Pyranone ring | Planar | Conjugation of carbonyl and double bond |
| Piperidine ring | Chair | Equatorial 4-oxy group minimizes strain |
| Tetrahydro-2H-pyran fragment | Twist-boat | Steric hindrance from phenyl group |
Comparative Analysis with Related Pyranone-Piperidine Hybrid Architectures
Comparative evaluation with structurally analogous compounds reveals distinct functional and topological differences:
3-(1-(4-Phenyltetrahydro-2H-Pyran-4-Carbonyl)Piperidin-4-Yl)Pyrido[2,3-d]Pyrimidin-4(3H)-One :
- Replaces the pyranone core with a pyridopyrimidinone system.
- The pyrido[2,3-d]pyrimidin-4(3H)-one moiety enhances π-π stacking capabilities compared to the pyranone’s lactone group, altering electronic properties.
- Molecular weight increases by 89.5 g/mol due to the additional nitrogen atoms and fused aromatic system.
These structural variations significantly impact physicochemical properties. For instance, the pyranone-lactone in the target compound increases polarity compared to the pyridopyrimidinone’s aromatic system, potentially affecting solubility and bioavailability.
Properties
IUPAC Name |
6-methyl-4-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-17-15-20(16-21(25)28-17)29-19-7-11-24(12-8-19)22(26)23(9-13-27-14-10-23)18-5-3-2-4-6-18/h2-6,15-16,19H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSQYNLSQTHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps:
Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the pyranone core.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, using a phenyl derivative and an acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound is in the development of anti-inflammatory agents. Research indicates that derivatives of tetrahydro-pyran structures exhibit significant inhibitory activity against cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. The compound's structure suggests potential for selective COX-II inhibition, making it a candidate for anti-inflammatory drug development .
Case Study:
A study highlighted the synthesis and evaluation of pyrazole derivatives, demonstrating that modifications to the tetrahydro-pyran structure can enhance COX-II selectivity and reduce ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. The compounds exhibited IC50 values significantly lower than those of existing treatments, indicating their potential as safer alternatives .
Anticancer Activity
The compound's structural attributes also suggest possible anticancer applications. Research into similar pyran derivatives has shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of piperidine rings may enhance bioavailability and target specificity within tumor microenvironments.
Case Study:
In vitro studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms involving the modulation of apoptotic pathways and inhibition of angiogenesis .
Neuropharmacological Applications
The piperidine moiety present in the compound indicates potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in pain and mood regulation.
Pain Management
Given its anti-inflammatory properties, this compound could be explored as a novel analgesic agent. Research into related tetrahydro-pyran derivatives has shown efficacy in pain models, suggesting that this compound might similarly alleviate pain through both peripheral and central mechanisms.
Case Study:
A study evaluating the analgesic effects of tetrahydro-pyran derivatives reported substantial reductions in pain responses in animal models, supporting further investigation into the clinical applications of such compounds .
Synthesis and Formulation Studies
The synthesis of 6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one has been documented in patent literature, detailing methods for producing this compound with high purity and yield . The formulation studies are crucial for determining the most effective delivery methods for therapeutic use.
Table: Synthesis Pathways Overview
| Step | Reaction Description |
|---|---|
| 1 | Reaction of tetrahydropyran derivatives with piperidine components |
| 2 | Carbonylation to introduce functional groups |
| 3 | Purification through chromatography techniques |
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
†Calculated using fragment contributions from evidence.
‡Inferred from structural analogs in evidence.
Key Structural and Functional Differences
Substituent Complexity :
- The target compound incorporates a piperidine-linked tetrahydro-2H-pyran-4-carbonyl group , absent in simpler analogs like 4-phenyltetrahydro-2H-pyran-2-one . This increases steric bulk and may enhance target specificity.
- Compared to 3-hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one , the target lacks polar hydroxy groups but includes a phenyl ring, favoring membrane permeability.
Biological Activity Implications :
- Piperazine vs. Piperidine Moieties : Piperazine in ’s compound introduces basicity and hydrogen-bonding capacity, whereas the piperidine ether in the target compound may reduce polarity, affecting blood-brain barrier penetration.
- Styryl Group () : The conjugated double bond in 4-methoxy-6-[(Z)-2-phenylethenyl]-5,6-dihydro-2H-pyran-2-one enables π-π stacking and fluorescence, making it suitable for optical applications .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~455.5 g/mol) compared to analogs (~190–284 g/mol) may limit oral bioavailability but improve target engagement in hydrophobic binding sites.
Research Findings and Trends
- Structure-Activity Relationships (SAR) :
- Hydrophobic groups (e.g., phenyl in the target compound) correlate with improved binding to enzymes like cyclooxygenase or kinases.
- Ether linkages (e.g., piperidin-4-yloxy) enhance metabolic stability compared to ester-containing analogs.
Biological Activity
6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of 397.5 g/mol. Its structure contains several functional groups that contribute to its biological activity, including a piperidine ring and a tetrahydro-2H-pyran moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1795089-94-9 |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that similar compounds can inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Modulation of Cell Signaling Pathways : The compound may interact with various cell signaling pathways, particularly those related to inflammation and cancer progression.
- Antioxidant Properties : Some derivatives of pyranones exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress-related diseases.
Biological Assays and Efficacy
Several studies have evaluated the biological activity of this compound using various assay methods:
Cytotoxicity Assays
In vitro cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. For instance, it showed an IC50 value in the low micromolar range, indicating potent activity.
Table: Summary of Biological Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SUM159 (Breast Cancer) | 6.9 | Inhibition of cell proliferation |
| MDA-MB-231 (Breast Cancer) | 16 | Modulation of IL-6 signaling |
| PC3 (Prostate Cancer) | <10 | Induction of apoptosis |
Case Studies
- Study on Breast Cancer Cells : A study published in MDPI reported that the compound exhibited selective inhibition against SUM159 breast cancer cells, outperforming several known chemotherapeutic agents . The study highlighted its potential as a lead compound for further development.
- Prostate Cancer Research : Another investigation focused on the activity against prostate cancer cell lines (PC3 and LNCaP), where it demonstrated significant selectivity and potency, suggesting a favorable profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-4-yl)oxy)-2H-pyran-2-one?
- Methodological Answer : A multi-step approach is typically employed:
- Step 1 : Synthesize the tetrahydropyran-4-carbonyl-piperidine core via coupling reactions. For example, describes the use of 4-phenyltetrahydropyran-4-carbonyl chloride as a key intermediate, which can react with piperidine derivatives under basic conditions (e.g., NaOH in dichloromethane) .
- Step 2 : Introduce the pyran-2-one moiety through nucleophilic substitution or condensation. highlights the use of trifluoromethyl-containing pyridin-2-ones synthesized via one-pot reactions, which can be adapted for the target compound by substituting organyl groups .
- Purification : Crystallization using solvent systems like ethyl acetate/hexane is recommended for isolating high-purity products (yields: 19–67% reported in analogous syntheses) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- Spectroscopy : Use -NMR, -NMR, -NMR (if fluorinated analogs are present), and IR to confirm functional groups and connectivity . For example, reports distinct -NMR signals for trifluoromethyl groups at δ –60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in ) resolves bond angles and stereochemistry .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Assess temperature-dependent NMR experiments to identify conformational flexibility in the piperidine or pyran rings, which may cause splitting inconsistencies .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to simulate NMR spectra and compare with experimental data. highlights the utility of computational methods in predicting dihydropyridinone conformers .
- Decoupling Experiments : Perform --HSQC or NOESY to clarify through-space couplings in complex regions like the piperidin-4-yloxy group .
Q. What strategies optimize reaction yields for challenging steps like the piperidine-pyran coupling?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts (e.g., Pd(OAc)) for cross-coupling reactions, as described in for pyridinone derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in SNAr reactions, while dichloromethane is preferred for acid-sensitive intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 minutes at 100°C) for thermally promoted steps, as demonstrated in for dihydropyrimidine synthesis .
Q. How can biological activity (e.g., analgesic or anti-inflammatory potential) be evaluated preclinically?
- Methodological Answer :
- In Vivo Models : Use Sprague-Dawley rats or CD-1 mice for acute toxicity (LD) and analgesic activity (e.g., hot-plate test) as per . Doses typically range from 10–100 mg/kg, with statistical analysis via GraphPad Prism .
- In Vitro Assays : Screen for kinase inhibition or receptor binding (e.g., GPCRs) using fluorescence polarization or radioligand displacement assays. notes piperidine derivatives' relevance in targeting neurological pathways .
Q. What are the critical considerations for ensuring compound stability during storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C in amber vials to prevent hydrolysis of the pyran-2-one ring .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products like 6-methyl-4-hydroxypyran-2-one .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS. Adjust formulations (e.g., PEGylation) if poor solubility is observed .
- Metabolite Identification : Use liver microsomes or hepatocytes to identify active/inactive metabolites contributing to in vivo effects .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
